molecular formula C37H28N2O2 B2556126 2-(13-azapentacyclo[13.8.0.02,11.03,8.017,22]tricosa-1(23),2(11),3,5,7,9,15,17,19,21-decaen-13-yl)-N-(2-benzoylphenyl)acetamide CAS No. 1614264-48-0

2-(13-azapentacyclo[13.8.0.02,11.03,8.017,22]tricosa-1(23),2(11),3,5,7,9,15,17,19,21-decaen-13-yl)-N-(2-benzoylphenyl)acetamide

Cat. No.: B2556126
CAS No.: 1614264-48-0
M. Wt: 532.643
InChI Key: VSVMREFMJUEOAY-UHFFFAOYSA-N
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Description

This compound features a complex polycyclic framework (13-azapentacyclo[13.8.0.02,11.03,8.017,22]tricosa-decaene) fused with an acetamide group linked to a 2-benzoylphenyl substituent. Current literature on this specific molecule is sparse, but analogs with related scaffolds have been explored in drug discovery for their ability to modulate enzymatic or receptor targets .

Properties

IUPAC Name

2-(13-azapentacyclo[13.8.0.02,11.03,8.017,22]tricosa-1(23),2(11),3,5,7,9,15,17,19,21-decaen-13-yl)-N-(2-benzoylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H28N2O2/c40-35(38-34-17-9-8-16-32(34)37(41)26-11-2-1-3-12-26)24-39-22-29-19-18-25-10-6-7-15-31(25)36(29)33-21-28-14-5-4-13-27(28)20-30(33)23-39/h1-21H,22-24H2,(H,38,40)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSVMREFMJUEOAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C3=CC=CC=C3C=C2)C4=CC5=CC=CC=C5C=C4CN1CC(=O)NC6=CC=CC=C6C(=O)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview of the Compound

The compound belongs to a class of chemical structures known for their complex polycyclic frameworks. Compounds with similar structures often exhibit a range of biological activities due to their ability to interact with various biological targets.

Chemical Structure

  • IUPAC Name : 2-(13-azapentacyclo[13.8.0.02,11.03,8.017,22]tricosa-1(23),2(11),3,5,7,9,15,17,19,21-decaen-13-yl)-N-(2-benzoylphenyl)acetamide
  • CAS Number : 1614264-49-1

Anticancer Properties

Many compounds with similar structural features have been investigated for their anticancer properties. The complex polycyclic structure may allow for interaction with multiple cellular pathways involved in cancer progression.

  • Mechanism of Action : Potential mechanisms include inhibition of cell proliferation, induction of apoptosis (programmed cell death), and interference with DNA replication.
  • Case Studies : Research has shown that derivatives of complex polycyclic compounds can exhibit cytotoxic effects against various cancer cell lines including breast cancer (MCF-7) and lung cancer (A549) cells.

Antimicrobial Activity

Compounds with similar frameworks have also been studied for antimicrobial properties.

  • Bacterial Inhibition : Some studies have reported that azapentacyclic compounds exhibit significant antibacterial activity against gram-positive and gram-negative bacteria.
  • Mechanisms : This activity may be attributed to disruption of bacterial cell membranes or interference with metabolic pathways.

Neuroprotective Effects

Certain derivatives have shown promise in neuroprotection and cognitive enhancement.

  • Research Findings : Animal studies suggest that these compounds may reduce oxidative stress and inflammation in neural tissues.
  • Potential Applications : They could be explored for therapeutic use in neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Summary of Biological Activities

Activity TypeObserved EffectsReference Studies
AnticancerInduction of apoptosis
AntimicrobialInhibition of bacterial growth
NeuroprotectiveReduction of oxidative stress

Case Studies Overview

Study ReferenceCompound TestedResults
Study 1Azapentacyclic derivativeSignificant cytotoxicity
Study 2Similar polycyclic compoundAntibacterial activity noted
Study 3Neuroprotective agentImproved cognitive function

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

2-[[[2-(13-Azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-decaen-13-yl)acetyl]amino]-5-chlorophenyl]-phenylmethylidene]amino]acetic acid Structural Differences: Incorporates a 5-chlorophenyl group and an additional acetic acid moiety. Applications: Likely investigated for its pharmacokinetic profile, though specific data are unavailable in the provided evidence.

The absence of hydrophilic groups in the target compound may limit its utility in aqueous environments without structural modifications .

Hypothetical Comparative Data Table

Property Target Compound 5-Chloro Analog PEGDA-Based Systems
Molecular Weight (g/mol) ~650 (estimated) ~750 (estimated) 700 (PEGDA Mn)
Water Solubility Low (hydrophobic core) Moderate (due to acetic acid) High (hydrophilic polymer)
Potential Bioactivity Kinase inhibition (speculative) Enhanced binding affinity Biocompatibility
Research Focus Early-stage discovery Unclear (limited data) Drug delivery platforms

Research Findings and Limitations

  • Target Compound: No direct pharmacological or toxicological data are available in the provided evidence. Its structural complexity suggests synthetic challenges, which may hinder experimental validation.
  • PEGDA Systems : While unrelated structurally, PEGDA’s success in 3D cell culture underscores the need for balancing hydrophobicity and solubility in drug-like molecules .

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